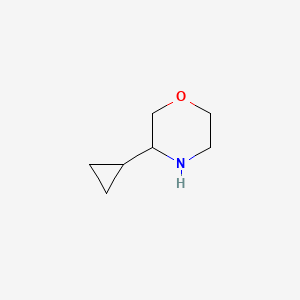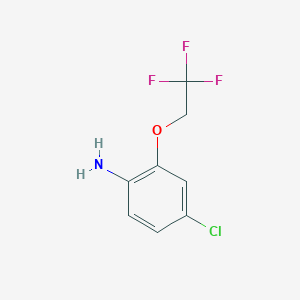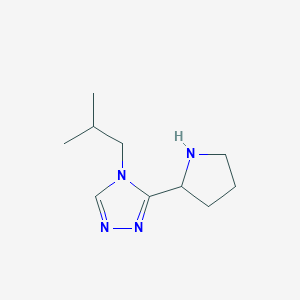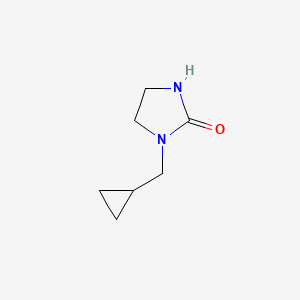
1-(Cyclopropylmethyl)imidazolidin-2-one
Übersicht
Beschreibung
1-(Cyclopropylmethyl)imidazolidin-2-one is a member of the imidazolidinones, a class of 5-membered ring heterocycles . It has a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol. Imidazolidinones are structurally related to imidazolidine and feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a topic of interest in recent years . The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O/c10-7-8-3-4-9(7)5-6-1-2-6/h6H,1-5H2,(H,8,10) . This indicates that the molecule contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures . The review identifies the most common approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Physical And Chemical Properties Analysis
This compound is a solid at room temperature with a melting point of 135-137°C. It is soluble in organic solvents such as methanol, ethanol, and chloroform, but is insoluble in water.Wissenschaftliche Forschungsanwendungen
Bioactive Oligopeptides Modification
Imidazolidin-4-ones, such as 1-(Cyclopropylmethyl)imidazolidin-2-one, are used in modifying bioactive oligopeptides. They act as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. This modification is significant in enhancing the stability and efficacy of pharmaceutical compounds (Ferraz et al., 2007).
Gold(I)-Catalyzed Hydroamination
In organic synthesis, this compound is involved in the gold(I)-catalyzed hydroamination process. This method is used for the synthesis of imidazolidin-2-ones, showcasing high yield and regioselectivity, which is pivotal in the development of various organic compounds (Zhang, Lee, & Widenhoefer, 2009).
Corrosion Inhibition
Studies on this compound and related compounds have explored their use as corrosion inhibitors, especially in acid media. These inhibitors play a crucial role in protecting metals from corrosion, which is essential in industrial applications (Cruz et al., 2004).
Synthesis of Biologically Active Compounds
This compound is used in the synthesis of various biologically active compounds, including pharmaceuticals and natural products. Techniques such as nucleophilic cyclization and electrophilic substitution are employed to create novel imidazolidinones, which are core structures in many active compounds (Smolobochkin et al., 2020).
Solid Phase Synthesis
Solid-phase synthesis techniques involving this compound are used to create libraries of drug-like heterocycles. This method combines the efficiency of solid-phase synthesis with the selectivity of gold catalysis, proving useful in pharmaceutical development (La-Venia et al., 2016).
Zukünftige Richtungen
Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that there is potential for future research and development in this area.
Wirkmechanismus
Target of Action
Imidazolidin-2-ones and their analogues are known to be structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
It’s worth noting that imidazolidin-2-ones can be formed from 1,2-diamines and co2 using tetramethylphenylguanidine (phtmg) as the basic promoter in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator .
Biochemical Pathways
Imidazolidin-2-ones are known to be important synthetic intermediates that can be transformed into a broad variety of complex structures .
Action Environment
The synthesis of imidazolidin-2-ones has been achieved under various conditions, indicating that the environment can play a role in the formation and stability of these compounds .
Biochemische Analyse
Biochemical Properties
1-(Cyclopropylmethyl)imidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of other heterocyclic compounds, acting as a substrate or inhibitor depending on the reaction conditions . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, in certain cell types, this compound can enhance the expression of genes involved in oxidative stress response, thereby protecting cells from damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity . This binding can result in the inhibition or activation of enzymes, depending on the context. Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular protection and improved metabolic function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to its oxidation and subsequent conjugation with other molecules, affecting its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-8-3-4-9(7)5-6-1-2-6/h6H,1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRKFELWLYQFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1547046-72-9 | |
| Record name | 1-(cyclopropylmethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)

![tert-butyl N-[(E)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino]carbamate](/img/structure/B1422618.png)


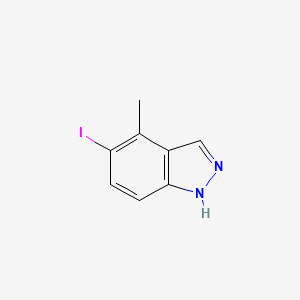
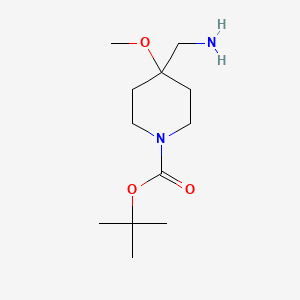
![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)
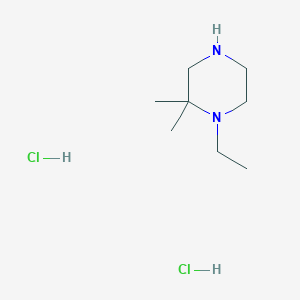
![[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1422629.png)
